4-(4-benzylpiperazin-1-yl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-Benzylpiperazin-1-yl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2-chlorobenzyl group at position 1 and a 4-benzylpiperazinyl moiety at position 2. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological relevance, including antitumor, antiviral, and kinase inhibitory activities . This compound’s structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry. Below, we compare it with structurally analogous compounds, focusing on synthesis, substituent effects, and biological activities.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6/c24-21-9-5-4-8-19(21)16-30-23-20(14-27-30)22(25-17-26-23)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWGLDDXFJSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include modifications to the benzyl/chlorobenzyl groups and the piperazine/piperidine substituents. These alterations influence physicochemical properties, target affinity, and pharmacokinetics.
Pharmacological Activities
- Kinase Inhibition: Analogues like PP2 (4-amino-3-(4-chlorophenyl)-1-t-butyl-pyrazolo[3,4-d]pyrimidine) inhibit Src-family kinases, suggesting the core’s utility in targeting ATP-binding pockets .
- G-Protein Coupled Receptor (GPCR) Modulation : Substituents on the piperazine ring (e.g., phenethyl, benzyl) influence affinity for GPR35 and GPR55, implicated in metabolic and inflammatory diseases .
- Antitumor Activity : Chlorine substituents enhance cytotoxicity, as seen in 4-chloro derivatives acting as intermediates for antitumor agents .
Structure-Activity Relationships (SAR)
- Chlorine Position: 2-Chlorobenzyl (target) vs.
- Piperazine Substitution : Benzyl groups (target) improve lipophilicity and blood-brain barrier penetration compared to phenyl or phenethyl substituents .
- Heterocycle Flexibility : Piperidine () lacks the secondary amine in piperazine, reducing hydrogen-bonding capacity but improving metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
